molecular formula C11H9Cl B169833 3-Chloro-1-methylnaphthalene CAS No. 104415-92-1

3-Chloro-1-methylnaphthalene

Cat. No.: B169833
CAS No.: 104415-92-1
M. Wt: 176.64 g/mol
InChI Key: OXAHAOCNSXWPED-UHFFFAOYSA-N
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Description

3-Chloro-1-methylnaphthalene: is an organic compound with the molecular formula C11H9Cl . It belongs to the class of halogenated naphthalenes, which are derivatives of naphthalene where one or more hydrogen atoms are replaced by halogen atoms. This compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the first position of the naphthalene ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methylnaphthalene typically involves the chlorination of 1-methylnaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted at a temperature range of 60°C to 70°C to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1-methylnaphthalene and chlorine gas into a reactor equipped with a catalyst bed. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high efficiency and yield. The product is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products include 3-hydroxy-1-methylnaphthalene, 3-amino-1-methylnaphthalene, and 3-thio-1-methylnaphthalene.

    Oxidation: Products include 3-chloro-1-naphthoic acid and 3-chloro-1-naphthaldehyde.

    Reduction: The major product is 1-methylnaphthalene.

Scientific Research Applications

Chemistry: 3-Chloro-1-methylnaphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is used to study the metabolic pathways of halogenated aromatic compounds. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other industrial products that require halogenated aromatic compounds .

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylnaphthalene involves its interaction with cellular components and enzymes. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer activities .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-1-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific reactivity makes it valuable in synthetic chemistry for the preparation of targeted molecules. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry and drug development .

Properties

IUPAC Name

3-chloro-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAHAOCNSXWPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595489
Record name 3-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104415-92-1
Record name 3-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A three-neck round-bottomed flask was equipped with a reflux condenser and two addition funnels. Dry DME(200 ml) was introduced into the flask and 4-chloro-6-methyl-2-pyrone(3.24 g, 22.4 mmol) prepared according to the procedure described in a literature (see: M. J. D. Van Dam et F. KOGL, Recueil 83, 39, 1964) from 4-hydroxy-6-methyl-2-pyrone and phosphorusoxychloride, and trifluoroacetic acid(0.1 ml) were added thereto. Isoamylnitrite(3.15 g, 26.9 mmol) and anthranilic acid(3.69 g, 26.9 mmol) each dissolved in DME(50 ml) were introduced into the respective funnels. The isoamylnitrite solution and anthranilic acid solution were added dropwise simultaneously while keeping the reflux condition. After confirming that the starting materials were completely used, addition was stopped and the reaction solution was cooled. The solvent was removed under reduced pressure and the residue was dissolved in methyene chloride(100 ml) and the organic layer was sequentially washed with 5% aqueous hydrochloric acid solution, 5% aqueous sodium hydroxide solution and water. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to column chromatography(eluent: n-hexane/ethylacetate=9/1, v/v) to give 2.60 g(14.7 mmol, Yield 55%) of the title compound.
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3.24 g
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200 mL
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n-hexane ethylacetate
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0.1 mL
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3.15 g
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3.69 g
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reactant
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50 mL
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Yield
55%

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